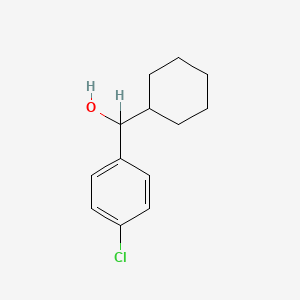

(4-Chlorophenyl)(cyclohexyl)methanol

描述

(4-Chlorophenyl)(cyclohexyl)methanol (IUPAC name: [4-(4-chlorophenyl)cyclohexyl]methanol) is a secondary alcohol with the molecular formula C₁₃H₁₇ClO (MW: 224.73 g/mol) . Its structure consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH₂OH) moiety. Key identifiers include:

Related derivatives, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, are intermediates in synthesizing antiparasitic drugs like Atovaquone .

属性

CAS 编号 |

106165-42-8 |

|---|---|

分子式 |

C13H17ClO |

分子量 |

224.72 g/mol |

IUPAC 名称 |

(4-chlorophenyl)-cyclohexylmethanol |

InChI |

InChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 |

InChI 键 |

UWCWPJZIKQCZIM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |

规范 SMILES |

C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation and Subsequent Reduction

The Friedel-Crafts acylation route involves reacting chlorobenzene with cyclohexene and acetyl chloride in the presence of Lewis acids like AlCl₃. This method, detailed in patent CN104628555A, produces 1-[4-(4-chlorophenyl)cyclohexyl]ethanone as an intermediate.

Mechanism and Conditions :

- Step 1 : Cyclohexene reacts with acetyl chloride under AlCl₃ catalysis at 0–5°C to form a cyclohexyl acylium ion.

- Step 2 : Electrophilic substitution with chlorobenzene yields 1-[4-(4-chlorophenyl)cyclohexyl]ethanone.

- Step 3 : The ketone is reduced using NaBH₄ in methanol at 25°C for 4 hours, achieving 88% yield.

Challenges :

Nickel-Catalyzed Grignard Cross-Coupling

Patent CN104628555A proposes a regioselective alternative using nickel-catalyzed coupling to avoid isomerization:

Synthetic Pathway :

- Tosylation of Methyl 4-Hydroxycyclohexanecarboxylate :

- React with p-toluenesulfonyl chloride in pyridine at 0°C to form methyl 4-(tosyloxy)cyclohexanecarboxylate (87% yield).

- Cross-Coupling with 4-Chlorophenylmagnesium Bromide :

- NiCl₂ catalyzes the reaction between the tosylate and Grignard reagent in THF at 25°C, yielding methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (84% yield).

- Saponification and Reduction :

Advantages :

Comparative Analysis of Synthetic Methods

| Parameter | Friedel-Crafts Route | Grignard Cross-Coupling |

|---|---|---|

| Yield | 72–75% | 84–85% |

| Isomer Purity | 88–90% | 99.4% |

| Catalyst | AlCl₃ | NiCl₂ |

| Reaction Time | 8–10 hours | 6–7 hours |

| Industrial Scalability | Moderate | High |

Critical Reaction Optimization

Reduction of 1-[4-(4-Chlorophenyl)cyclohexyl]ethanone

Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone to the alcohol without affecting the aryl chloride. Alternatives like LiAlH₄ offer higher reactivity but risk over-reduction.

Optimized Conditions :

- Molar Ratio : Ketone:NaBH₄ = 1:1.2

- Temperature : 0°C to minimize side reactions.

- Workup : Acidic quench (HCl) followed by ethanol recrystallization (purity >99%).

Industrial-Scale Production Considerations

Waste Management in Friedel-Crafts Synthesis

Hydrolysis of AlCl₃ generates HCl and aluminum waste, requiring neutralization with NaOH. Patent CN104628555A highlights a 30% cost reduction by switching to NiCl₂ catalysis, which avoids acidic byproducts.

化学反应分析

Types of Reactions: (4-Chlorophenyl)(cyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents

Major Products:

Oxidation: (4-Chlorophenyl)(cyclohexyl)ketone.

Reduction: (4-Chlorophenyl)cyclohexane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(4-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of (4-Chlorophenyl)(cyclohexyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key differences between [4-(4-chlorophenyl)cyclohexyl]methanol and its analogs:

Physicochemical Properties

- Solubility: [4-(4-Chlorophenyl)cyclohexyl]methanol: Likely sparingly soluble in water (similar to cyclohexanol derivatives) but soluble in polar organic solvents (e.g., methanol, ethanol) . 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Slightly soluble in chloroform, DMSO, and methanol . Atovaquone: Poor aqueous solubility; requires formulation with lipids for bioavailability .

Acidity :

Key Research Findings

Atovaquone Synthesis: The title compound’s analogs are critical in multistep syntheses. For example, 4-(4-chlorophenyl)cyclohexanone is condensed with naphthoquinone precursors, followed by hydrolysis to yield Atovaquone .

Neuroprotective Agents: SL 82.0715 demonstrates that chlorophenyl-cyclohexyl motifs paired with ethanolamine groups confer NMDA receptor antagonism, highlighting structural flexibility for CNS drug design .

Solvent Effects: Methanol and acetonitrile are preferred for crystallizing chlorophenyl-cyclohexyl derivatives, ensuring high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。